Product packaging for N-(2-ethylphenyl)-2,2-diphenylacetamide(Cat. No.:)

N-(2-ethylphenyl)-2,2-diphenylacetamide

Cat. No.: B275625
M. Wt: 315.4 g/mol
InChI Key: OPUBJMBSEUNHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2,2-diphenylacetamide is a synthetic organic compound with the molecular formula C22H21NO and a molecular weight of 315.40 g/mol. This compound belongs to a class of N-substituted 2,2-diphenylacetamides, which are of significant interest in scientific research due to their structural similarity to the lateral chain of natural benzylpenicillin . This characteristic makes the diphenylacetamide scaffold a valuable intermediate in the exploration of novel bioactive molecules . In research settings, this family of compounds is primarily investigated for its excellent coordination abilities, functioning as a ligand in metallo-organic chemistry and catalysis studies . Furthermore, structurally related acetamide derivatives have demonstrated a range of pharmacological activities in preclinical research, including analgesic, anti-inflammatory, antiviral, and antimicrobial properties . The compound serves as a key building block in medicinal chemistry for the design and synthesis of new therapeutic candidates, such as metallo-β-lactamase inhibitors . Researchers value this chemical for its potential to interact with various enzyme systems, including cyclooxygenase (COX), and for its role in the development of heterocyclic compounds like thiazole derivatives . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO B275625 N-(2-ethylphenyl)-2,2-diphenylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21NO/c1-2-17-11-9-10-16-20(17)23-22(24)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H,23,24)

InChI Key

OPUBJMBSEUNHEL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2 Ethylphenyl 2,2 Diphenylacetamide

Direct Amidation Strategies for N-(2-ethylphenyl)-2,2-diphenylacetamide Synthesis

Direct amidation involves the reaction between a carboxylic acid, in this case, diphenylacetic acid, and an amine, 2-ethylaniline (B167055). khanacademy.org This transformation is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid. youtube.com The process is a cornerstone of organic synthesis, particularly in medicinal chemistry, where amide bonds are prevalent in many pharmaceutical compounds. nih.gov

Condensation Reactions Utilizing Diphenylacetic Acid and Substituted Anilines

The most common and direct route for synthesizing this compound is the condensation reaction between diphenylacetic acid and 2-ethylaniline. khanacademy.orgnih.gov This reaction typically involves the removal of a water molecule and the formation of a new carbon-nitrogen bond. khanacademy.org The success of this synthesis is highly dependent on the methods used to activate the carboxylic acid, as direct heating of a carboxylic acid and an amine is often inefficient and requires harsh conditions. youtube.com

To facilitate the amide bond formation under milder conditions, a variety of coupling reagents have been developed. nih.gov Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are among the most widely used. peptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, 2-ethylaniline, to form the desired amide product. wikipedia.org

The choice of coupling reagent and the use of additives can significantly impact the reaction's success. For instance, the addition of N-hydroxybenzotriazole (HOBt) or OxymaPure is a common strategy to increase yields, accelerate the reaction, and suppress side reactions, such as racemization in chiral compounds. peptide.comluxembourg-bio.comnih.gov The combination of EDC with additives like HOBt and 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for coupling electron-deficient amines. nih.govnih.gov

However, a potential side reaction when using carbodiimides is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which terminates the reaction pathway to the desired amide. wikipedia.org The selection of the specific carbodiimide (B86325) can also be critical; for example, the byproduct of DCC (dicyclohexylurea) is poorly soluble in many solvents and can be removed by filtration, whereas the urea (B33335) byproduct from diisopropylcarbodiimide (DIC) is more soluble, making it more suitable for solid-phase synthesis. peptide.com EDC is often favored in aqueous-based reactions as its urea byproduct is water-soluble. peptide.comnih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent/System Key Features & Byproducts Common Applications Notes
DCC (Dicyclohexylcarbodiimide) Forms insoluble dicyclohexylurea (DCU) byproduct. peptide.comwikipedia.org Solution-phase peptide synthesis. peptide.comluxembourg-bio.com Byproduct precipitation facilitates purification. luxembourg-bio.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Forms water-soluble urea byproduct. peptide.comnih.gov Aqueous media reactions, bioconjugation. peptide.comnih.gov Often used with HOBt to improve efficiency. nih.gov
DIC (Diisopropylcarbodiimide) Forms soluble diisopropylurea byproduct. peptide.com Solid-phase peptide synthesis (SPPS). luxembourg-bio.com Preferred over DCC when byproduct solubility is desired. peptide.com
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Uronium/aminium salt-based reagent. nih.gov Coupling of challenging or sterically hindered amino acids. Known for high efficiency and low racemization. nih.gov
EDC/HOBt (N-Hydroxybenzotriazole) Additive system suppresses side reactions and racemization. peptide.comnih.gov General amide synthesis, peptide coupling. peptide.comnih.gov HOBt acts as a catalytic additive. nih.gov
EDC/DMAP (4-Dimethylaminopyridine) Catalytic DMAP can accelerate the reaction. nih.govnih.gov Esterifications and acylations. nih.gov DMAP is a highly effective but basic catalyst. peptide.com

The choice of solvent is a critical parameter that can influence the rate and outcome of amidation reactions. mdpi.com Solvents can affect the solubility of reactants and reagents, as well as stabilize intermediates or transition states. researchgate.netrsc.org Common solvents for amide coupling reactions include aprotic polar solvents like N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (B7775990) (NMP), and dichloromethane (B109758) (DCM). nih.govnih.govuniba.it

Research has shown that the reaction medium can significantly influence the efficiency of the coupling process. For instance, studies using polyethylene (B3416737) glycol (PEG-400) as a reaction medium with EDC have demonstrated high yields for carboxamide formation at room temperature. cbijournal.com The use of deep eutectic solvents (DESs) has also been explored as a sustainable alternative to traditional volatile organic compounds for similar types of reactions. uniba.it

Reaction conditions such as temperature and reactant concentration also play a crucial role. While many coupling reactions are performed at room temperature, some may require heating or cooling to optimize the yield and minimize side products. cbijournal.com The pH of the reaction medium is particularly important in EDC-mediated couplings in aqueous solutions; the reaction between EDC and the carboxylic acid is favored in a narrow pH range of approximately 3.5-4.5. nih.gov

Mechanistic Investigations of Amide Bond Formation and Acyl Transfer Processes

Understanding the mechanism of amide bond formation is essential for optimizing synthetic protocols. The process generally involves the activation of the carboxylic acid's carbonyl group, followed by a nucleophilic attack from the amine. youtube.comstudysmarter.co.uk The acyl transfer process is the key step where the activated acyl group is transferred from the coupling agent intermediate to the amine.

While stoichiometric coupling reagents are common, there is growing interest in catalytic methods for amide synthesis to improve atom economy and reduce waste. nih.govmdpi.com These approaches often involve the in-situ generation of a highly reactive intermediate. Biocatalysis, for example, utilizes enzymes that can catalyze the formation of amide bonds. The enzyme TamA, an adenylating enzyme, can be used to generate acyl-adenylates that react with amines to form N-acyl amides. nih.govnih.govrsc.org Other catalytic systems include the use of boronic acid derivatives, which have been shown to be effective at room temperature for a wide range of substrates. acs.org Various metal catalysts and organocatalysts are also being explored for direct amidation and related transformations like transamidation. nih.govmdpi.com

The mechanism of amidation using carbodiimides like DCC or EDC is well-studied. youtube.com The reaction proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid (diphenylacetic acid) attacks the carbodiimide, leading to a proton transfer and the formation of a highly reactive O-acylisourea intermediate. youtube.comwikipedia.org

Nucleophilic Attack: The amine (2-ethylaniline) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. youtube.comwikipedia.org This forms a tetrahedral intermediate.

Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the desired amide (this compound) and a urea byproduct (e.g., dicyclohexylurea). youtube.comwikipedia.org

When additives like HOBt are used, the mechanism is slightly altered. The O-acylisourea intermediate reacts with HOBt to form an active ester. luxembourg-bio.comnih.gov This HOBt ester is then attacked by the amine, which can be a more efficient pathway that minimizes side reactions. nih.gov Kinetic studies in non-aqueous solvents like NMP have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea. nih.gov

Derivatization and Scaffold Construction from Related Diphenylacetamide Precursors

The synthesis of N-substituted diphenylacetamides often involves the strategic modification of foundational precursor molecules. These methods focus on building upon the core diphenylacetamide scaffold through various chemical transformations.

Transformation of 2,2-Diphenylacetohydrazide Derivatives

A prominent pathway for creating complex molecules containing the diphenylacetamide moiety begins with 2,2-diphenylacetic acid. This starting material can be converted to its corresponding hydrazide, 2,2-diphenylacetohydrazide, which serves as a versatile intermediate.

One notable synthetic route involves the reaction of 2,2-diphenylacetic acid with absolute ethanol (B145695) in the presence of concentrated sulfuric acid to produce an ethyl diphenylacetate ester. This ester is subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield 2,2-diphenylacetohydrazide. globalresearchonline.net This hydrazide is a key building block. It can be reacted with various substituted aryl aldehydes to form Schiff bases, known as hydrazones. These hydrazones can then undergo cyclization reactions. For example, treatment with thioglycolic acid in dioxane leads to the formation of N1-[2-(substituted phenyl)-4-oxo-1,3-thiazolan-3-yl]-2,2-diphenylacetamides. globalresearchonline.net This multi-step process demonstrates how the initial diphenylacetamide structure is elaborated into more complex heterocyclic systems. globalresearchonline.net

Reaction Pathway from 2,2-Diphenylacetic Acid to Thiazolidinone Derivatives

Step Reactants Reagents/Conditions Product
1 Diphenylacetic Acid Absolute Ethanol, conc. H₂SO₄ Ethyl Diphenylacetate
2 Ethyl Diphenylacetate Hydrazine Hydrate 2,2-Diphenylacetohydrazide
3 2,2-Diphenylacetohydrazide Substituted Arylaldehyde, Absolute Ethanol Diphenylacetamide Hydrazone

Advanced Synthetic Approaches to Analogous Diphenylacetamide Scaffolds

Modern medicinal chemistry relies on the development of diverse molecular scaffolds to explore new biological activities. Advanced computational and synthetic methods are employed to design and create novel analog series.

A key strategy is the computational design of "analog series-based" (ASB) scaffolds. nih.gov This approach involves systematically analyzing known bioactive compounds to identify common structural cores (scaffolds) that can be chemically modified. By generalizing these ASB scaffolds, a large knowledge base can be created, linking specific molecular frameworks to biological targets. nih.gov For a molecule like this compound, this method would involve identifying the N-aryl-diphenylacetamide core as a key scaffold and then exploring variations in the substitution patterns on both the phenyl rings to generate a library of analogs for testing.

Another advanced strategy is the use of divergent synthetic approaches. rsc.org This involves designing a reaction sequence where a common intermediate can be guided towards a variety of different molecular scaffolds through the application of complementary cyclization or derivatization reactions. This allows for the efficient production of a diverse set of molecules from a single starting point, which can then be assessed for their lead-likeness and novelty using computational tools. rsc.org

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The efficiency of amide bond formation is highly dependent on the chosen reaction conditions. Factors such as the heating method, catalyst system, and reactant stoichiometry play a crucial role in determining the yield and purity of the final product.

Thermal and Microwave-Assisted Reaction Studies

The formation of an amide bond, such as the one in this compound, is fundamentally a dehydration reaction between a carboxylic acid (diphenylacetic acid) and an amine (2-ethylaniline). Traditionally, this is achieved by prolonged heating (thermal conditions), often with a Dean-Stark apparatus to remove water. mdpi.com

However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. researchgate.net Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. rsc.orgacs.org For instance, a study on the synthesis of amides from ethyl salicylate (B1505791) showed that using microwave radiation in a solvent-free system reduced the reaction time from 24 hours to just 45 minutes, while achieving isolated yields of 80-99%. rsc.org Similarly, the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions has been shown to be fast and effective. nih.gov

It is noteworthy that the outcome can be system-dependent. In some cases, microwave-stimulated processes have resulted in lower yields compared to conventional heating with the same substrates. researchgate.net Furthermore, the stereoselectivity of a reaction can be altered; a thermal method might produce a single stereoisomer, whereas microwave conditions could lead to a mixture of isomers. acs.org

Comparison of Thermal vs. Microwave-Assisted Amide Synthesis

Parameter Thermal (Conventional) Heating Microwave-Assisted Synthesis Key Findings
Reaction Time Often several hours to days (e.g., 24 h) rsc.org Significantly reduced, often to minutes (e.g., 15-45 min) rsc.orgacs.org Microwave radiation can reduce reaction times by over 30-fold. rsc.org
Yield Variable, can be high but requires long reaction times. Generally high to excellent yields (e.g., 80-99%) rsc.orgnih.gov MAOS often leads to improved isolated yields. researchgate.netrsc.org
Conditions Often requires reflux in a solvent. mdpi.comacs.org Can often be performed under solvent-free conditions. rsc.orgnih.govresearchgate.net Microwave methods can be more environmentally friendly ("greener"). researchgate.netnih.gov

| Selectivity | Can be highly stereospecific. acs.org | May be stereoselective, sometimes producing different or more isomers. acs.org | The heating method can influence the stereochemical outcome of the reaction. |

Role of Stoichiometry and Catalyst Loading in Amide Synthesis

Direct amidation between a carboxylic acid and an amine without coupling agents is a desirable but challenging transformation. The use of catalysts is often essential to facilitate this reaction under milder conditions. mdpi.com The stoichiometry of the reactants and the loading of the catalyst are critical parameters.

Various catalytic systems based on boron, zirconium, and silicon have been developed for direct amidation. acs.orgacs.org For example, zirconium catalysts at a 5 mol% loading can promote amide formation in as little as four hours. acs.org The activity of these catalysts is crucial, but their performance can be hampered by product inhibition. Studies using triarylsilanol catalysts have shown that the amide product can bind to the Lewis acidic catalyst, slowing down the reaction. acs.org This effect was found to be more pronounced for tertiary amides than for secondary amides. acs.org

The choice of catalyst and its loading must be carefully optimized. While catalytic amounts (e.g., 1-5 mol%) are desired for efficiency and atom economy, some reactions may require higher loadings or near-stoichiometric amounts of promoters to proceed effectively. researchgate.netnih.gov The development of highly active catalysts that function at low loadings and are resistant to product inhibition remains a key goal in amide synthesis. mdpi.comacs.org

Intramolecular and Intermolecular Cyclization Strategies for Related Systems

The diphenylacetamide scaffold can be incorporated into cyclic structures through various intramolecular and intermolecular reactions. These cyclization strategies are valuable for creating conformationally constrained analogs, which is a common tactic in drug design to improve stability and biological activity. nih.gov

A clear example of an intermolecular cyclization is the synthesis of 4-thiazolidinones from diphenylacetamide hydrazones, as previously described. globalresearchonline.net In this reaction, the linear hydrazone precursor reacts with thioglycolic acid to form a new five-membered heterocyclic ring, demonstrating a scaffold-hopping strategy where an open-chain precursor is converted into a cyclic system. globalresearchonline.net

Another relevant strategy involves the hydrolytic cleavage of a lactam. Processes have been developed for producing 2-anilinophenylacetic acids by cleaving a corresponding lactam intermediate with a strong base, such as aqueous sodium hydroxide. google.com This represents the reverse of a cyclization—a ring-opening reaction—but highlights the chemical relationship between cyclic lactams and their corresponding linear amino acids, which can be precursors to amides. Intramolecular C-H/N-H activation, sometimes facilitated by electrochemical methods, can also be used to form cyclic structures from amide starting materials. rsc.org These strategies showcase the versatility of the amide functional group as a handle for constructing complex molecular architectures.

Structural Elucidation and Conformational Analysis of N 2 Ethylphenyl 2,2 Diphenylacetamide

Advanced Crystallographic Investigations

Crystallographic studies are paramount in unequivocally determining the three-dimensional structure of molecules and understanding the forces that govern their packing in the solid state.

Single Crystal X-ray Diffraction Studies of N-(2-ethylphenyl)-2,2-diphenylacetamide and Analogues

Single crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. Although a crystallographic study for this compound has not been reported, detailed analyses of its analogues, such as N-(2,6-dimethylphenyl)-2,2-diphenylacetamide and N-(4-chlorophenyl)-2,2-diphenylacetamide (B3829342), have been conducted. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for an analogue of the target compound.

Compound N-(2,6-dimethylphenyl)-2,2-diphenylacetamide nih.gov
Formula C₂₂H₂₁NO
Molar Mass 315.40 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0606 (10)
b (Å) 16.6747 (13)
c (Å) 8.9469 (7)
β (°) 108.080 (2)
Volume (ų) 1710.4 (2)
Z 4

Analysis of Dihedral Angles and Molecular Conformation

The conformation of these molecules is largely defined by the relative orientations of the phenyl rings. In N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings of the diphenylacetamide moiety is 82.59 (7)°. nih.gov The dimethylbenzene ring is twisted with respect to these two phenyl rings, forming dihedral angles of 52.86 (4)° and 49.65 (5)°. nih.gov

Similarly, in N-(4-chlorophenyl)-2,2-diphenylacetamide, the two phenyl rings are nearly perpendicular to each other, with a dihedral angle of 87.17 (9)°. researchgate.net The chloro-substituted benzene (B151609) ring is also almost perpendicular to the two phenyl rings, exhibiting dihedral angles of 87.33 (9)° and 88.69 (9)°. researchgate.net This twisted conformation is a common feature in this class of compounds, arising from the steric hindrance between the bulky phenyl groups.

A summary of key dihedral angles in analogue compounds is presented below.

Compound Dihedral Angle Phenyl-Phenyl (°) Dihedral Angle Substituted Phenyl - Phenyl 1 (°) Dihedral Angle Substituted Phenyl - Phenyl 2 (°)
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide nih.gov82.59 (7)52.86 (4)49.65 (5)
N-(4-chlorophenyl)-2,2-diphenylacetamide researchgate.net87.17 (9)87.33 (9)88.69 (9)

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of these acetamide (B32628) derivatives. In the crystal of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming a C(4) chain along the c-axis. nih.gov

In the case of N-(4-chlorophenyl)-2,2-diphenylacetamide, a similar intermolecular N—H···O hydrogen bond links the molecules into chains parallel to the c-axis. researchgate.net Furthermore, this compound exhibits an intramolecular C—H···O hydrogen bond, which results in the formation of an S(6) ring motif. researchgate.net This intramolecular interaction contributes to the stability of the molecular conformation.

The table below details the hydrogen bond geometries for these analogues.

Compound Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide nih.govN1—H1N1···O10.88 (2)1.97 (2)2.8207 (16)163.2 (17)Intermolecular
N-(4-chlorophenyl)-2,2-diphenylacetamide researchgate.netN1—H1N1···O10.84 (2)2.08 (2)2.910 (2)170 (2)Intermolecular
N-(4-chlorophenyl)-2,2-diphenylacetamide researchgate.netC1—H1A···O10.952.583.202 (3)123Intramolecular

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of a compound. While an experimental FTIR spectrum for this compound is not available in the reviewed literature, studies on related compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and n-(4-chlorophenyl)-2,2-diphenylacetamide offer insights into the expected spectral features. nih.gov

For this class of compounds, key vibrational bands would include the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹. The amide I band (predominantly C=O stretching) is expected to appear around 1630-1680 cm⁻¹, and the amide II band (a combination of N-H bending and C-N stretching) is usually found between 1510 and 1570 cm⁻¹. The positions of these bands can be influenced by hydrogen bonding; for instance, the N-H stretching frequency tends to decrease in the presence of hydrogen bonding. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive assignment of the observed spectral bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would confirm the presence of all key structural elements.

Amide Proton (N-H): A single proton, often appearing as a broad singlet, is expected in the downfield region (typically δ 8.0-9.5 ppm). Its chemical shift can be sensitive to solvent and temperature.

Aromatic Protons: The protons on the three phenyl rings will produce a complex series of multiplets in the δ 7.0-7.5 ppm range. The protons of the 2-ethylphenyl ring will have distinct shifts due to their ortho-substitution pattern.

Methine Proton (CH): The single proton of the diphenylacetyl group (Ph₂CH–) will appear as a singlet around δ 5.2-5.5 ppm.

Ethyl Group Protons (–CH₂CH₃): The methylene (B1212753) (–CH₂–) protons are expected to appear as a quartet around δ 2.6-2.8 ppm, coupled to the methyl protons. The methyl (–CH₃) protons will appear as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Amide)8.0 - 9.5Singlet (broad)1H
Ar-H (Aromatic)7.0 - 7.5Multiplet14H
Ph₂CH-5.2 - 5.5Singlet1H
-CH₂- (Ethyl)2.6 - 2.8Quartet2H
-CH₃ (Ethyl)1.2 - 1.4Triplet3H

The ¹³C NMR spectrum reveals the different electronic environments of the carbon atoms, confirming the carbon framework of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ 170 ppm.

Aromatic Carbons: The carbons of the three phenyl rings will appear in the typical aromatic region of δ 125-145 ppm. The carbon attached to the nitrogen (C-N) and the carbons bearing the ethyl group will have distinct chemical shifts.

Methine Carbon (–CH–): The alpha-carbon of the diphenylacetyl group (Ph₂CH–) is expected around δ 57-60 ppm.

Ethyl Group Carbons (–CH₂CH₃): The methylene carbon (–CH₂) is expected around δ 24-26 ppm, while the terminal methyl carbon (–CH₃) will be the most upfield, around δ 14-16 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Amide)~170
Aromatic C (ipso, quaternary)135 - 145
Aromatic CH125 - 130
Ph₂CH-57 - 60
-CH₂- (Ethyl)24 - 26
-CH₃ (Ethyl)14 - 16

Detailed analysis of NMR spectra, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for unambiguous assignment of each proton and carbon signal.

The chemical shifts, particularly of the groups near the amide bond, can provide insight into the molecule's conformation. Hindered rotation around the C-N amide bond is a common phenomenon that can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. sigmaaldrich.comdocbrown.info For this compound, this could potentially make the two phenyl rings of the diphenylacetyl group magnetically non-equivalent, leading to a more complex aromatic region in both the ¹H and ¹³C NMR spectra. The spatial proximity of the ethyl group to the amide linkage, dictated by the molecule's preferred conformation, would also influence the chemical shifts of the ethyl and nearby aromatic protons. sigmaaldrich.comdocbrown.info

Mass Spectrometric Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Under electron ionization (EI), this compound would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this class of amides, characteristic fragmentation pathways include: chemicalbook.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is highly favorable, leading to the formation of the very stable diphenylmethyl cation (Ph₂CH⁺), which would give a prominent peak at m/z 167.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways:

Formation of the diphenylacetyl cation [Ph₂CHCO]⁺ at m/z 195.

Formation of a cation derived from the ethylaniline portion.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen could potentially occur.

Studies on related N,2-diphenylacetamides show that the formation of benzyl (B1604629) and aniline-type anions can be characteristic fragmentation routes under certain conditions, such as electrospray ionization (ESI). chemicalbook.com The primary fragments expected in a standard EI-MS spectrum are crucial for confirming the presence of both the diphenylacetyl and the N-(2-ethylphenyl) substructures.

Table 4: Predicted Major Mass Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Formula
315Molecular Ion[C₂₂H₂₁NO]⁺
195Diphenylacetyl Cation[C₁₄H₁₁O]⁺
167Diphenylmethyl Cation[C₁₃H₁₁]⁺
120Ethylphenyl Isocyanate Cation Radical[C₈H₈N]⁺
105Ethylphenylaminyl Cation[C₈H₁₀N]⁺

Ionization Techniques for Diphenylacetamide Derivatives

The analysis of diphenylacetamide derivatives by mass spectrometry necessitates the conversion of neutral molecules into gas-phase ions. A variety of ionization techniques can be employed for this purpose, with the choice depending on the specific analytical requirements, such as the desired degree of fragmentation and the nature of the sample.

Common ionization methods applicable to these derivatives include:

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. EI typically induces extensive fragmentation, providing a detailed mass spectrum rich in structural information. rsc.org For N-monosubstituted 2-phenylacetamides, EI has been shown to produce characteristic fragmentation patterns. nih.gov

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing thermally labile and non-volatile compounds. rsc.orgnih.gov It generates ions from a solution, often leading to the formation of protonated molecules or other adducts with minimal fragmentation. rsc.orgnih.gov ESI has been successfully used to produce deprotonated ions of N,2-diphenylacetamide derivatives for tandem mass spectrometry studies. sioc-journal.cn

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for compounds that are less polar and more volatile than those typically analyzed by ESI. researchgate.net

Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are also considered soft ionization techniques and are effective for non-volatile and thermally unstable molecules. rsc.org

The selection of the ionization technique is crucial as it directly influences the type of ions generated and the subsequent fragmentation pathways observed, which are fundamental to structural elucidation.

Mechanistic Pathways of Fragmentation and Radical Anion Generation

The fragmentation of diphenylacetamide derivatives upon ionization provides valuable insights into their structure. The mechanisms of these fragmentations, particularly the generation of unusual radical anions, have been a subject of detailed study.

Under electron ionization, N-monosubstituted 2-phenylacetamides exhibit characteristic fragmentation patterns. A notable fragmentation process for N-aryl substituted 2-phenylacetamides is the loss of an aromatic hydrogen atom from the molecular ion. nih.gov Other significant fragmentation pathways are also observed, providing a fingerprint for the compound's structure. nih.gov

A fascinating aspect of the fragmentation of deprotonated N,2-diphenylacetamide derivatives, studied using electrospray ionization tandem mass spectrometry, is the formation of radical anions, which seemingly disobeys the "even-electron rule". sioc-journal.cn This rule suggests that even-electron ions will preferentially fragment to even-electron products.

A detailed mechanistic study on a series of deprotonated N,2-diphenylacetamide derivatives (R¹C₆H₄CH₂CONHC₆H₄R²) has provided a novel perspective on this phenomenon. sioc-journal.cn It was observed that when the N-phenyl ring contains a strong electron-withdrawing group like a nitro group (R² = NO₂), a dominant product is the 4-nitrophenyl isocyanate radical anion. sioc-journal.cn

The proposed mechanism deviates from a simple homolytic cleavage. Instead, it involves the following key steps:

Initial Heterolysis: The process begins with the heterolytic cleavage of the benzylic CH₂—CO bond of the precursor anion. sioc-journal.cn

Formation of an Ion/Neutral Complex: This cleavage leads to the formation of an intermediate complex consisting of a benzyl anion and a neutral phenyl isocyanate molecule: [benzyl anion/phenyl isocyanate]. sioc-journal.cn

Single Electron Transfer (SET): A single electron transfer then occurs within this complex from the benzyl anion to the phenyl isocyanate. This SET is the crucial step in generating the radical anion. sioc-journal.cn

Product Formation: The subsequent separation of the complex yields the phenyl isocyanate radical anion and a benzyl radical. The benzyl anion can also be observed as a minor product. sioc-journal.cn

Theoretical calculations, specifically Density Functional Theory (DFT), have supported this mechanism. These calculations indicate that the formation of the 4-nitrophenyl isocyanate radical anion is energetically more favorable than the formation of the benzyl anion. sioc-journal.cn Furthermore, the activation energy for the initial heterolytic cleavage is significantly lower than that for a direct homolytic cleavage. sioc-journal.cn The intra-complex SET reaction is also found to be considerably exothermic, making it a feasible pathway. sioc-journal.cn

This SET mechanism is dependent on the electron affinities of the species involved. The electron transfer is favorable only when the electron affinity of the substituted phenyl isocyanate is higher than that of the corresponding benzyl radical. sioc-journal.cn This explains why the formation of the phenyl isocyanate radical anion is not observed for all substituted derivatives. sioc-journal.cn This deeper understanding of fragmentation mechanisms provides a powerful tool for the structural analysis of diphenylacetamide derivatives.

Computational Chemistry and Quantum Mechanical Studies of N 2 Ethylphenyl 2,2 Diphenylacetamide

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations specific to N-(2-ethylphenyl)-2,2-diphenylacetamide are not available in published literature. DFT is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. This method allows for the determination of a molecule's geometry and electronic structure with a high degree of accuracy.

Specific studies on the geometry optimization and electronic structure of this compound have not been located. This process typically involves finding the lowest energy arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

There are no published results detailing the impact of different basis sets on the calculation of properties for this compound. The choice of a basis set in DFT calculations is crucial as it defines the set of functions used to build the molecular orbitals. Larger and more complex basis sets, such as B3LYP/6-311++G(d,p), generally provide more accurate results by allowing for greater flexibility in the distribution of electron density.

Direct calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound are not available. This energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally indicates high stability.

Theoretical Spectroscopic Parameter Prediction

The prediction of spectroscopic parameters through computational methods provides a powerful tool for interpreting experimental data. However, specific theoretical spectroscopic data for this compound is absent from the literature.

No studies were found that applied the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO method is a common and reliable approach for calculating the magnetic shielding tensors of nuclei in molecules, which are then used to predict NMR spectra.

Simulations of the infrared (IR) and Raman spectra for this compound are not documented in the searched scientific papers. Such simulations, typically performed using DFT, calculate the vibrational frequencies and intensities of a molecule's normal modes, aiding in the assignment of experimental spectral bands.

Ultraviolet-Visible (UV-Vis) Absorption Spectrum Prediction

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum through computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the electronic transitions within a molecule. For this compound, theoretical calculations can elucidate the wavelengths at which the molecule absorbs light, corresponding to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of aromatic amides is typically characterized by absorptions arising from π → π* and n → π* transitions. ucalgary.caacs.orgyoutube.com The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons from the bonding π orbitals of the aromatic rings and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the lone pair of the oxygen or nitrogen atom to an antibonding π* orbital of the carbonyl group. ucalgary.ca

Computational studies on similar aromatic compounds have demonstrated that the choice of functional and basis set can influence the accuracy of the predicted absorption maxima (λmax). nih.gov For instance, TD-DFT calculations on N-phenylacetamide derivatives have been used to interpret experimental spectra and assign electronic transitions. xisdxjxsu.asia In the case of this compound, the presence of multiple phenyl rings and the amide chromophore would lead to a complex spectrum. The ethyl substituent on the phenyl ring may cause a slight bathochromic (red) shift in the absorption bands due to its electron-donating inductive effect.

A hypothetical predicted UV-Vis spectrum for this compound, based on data for similar aromatic amides, is presented in the table below.

Predicted TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
π → π~260HighPhenyl rings, C=O
n → π~285LowC=O

This table presents illustrative data based on typical values for aromatic amides and is not derived from a direct computational study of this compound.

Advanced Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs and bonds. usc.edu It is particularly useful for quantifying charge delocalization and the stabilizing effects of orbital interactions.

For this compound, NBO analysis would reveal significant delocalization of electron density. A key interaction would be the resonance between the lone pair of the nitrogen atom and the antibonding π* orbital of the adjacent carbonyl group (nN → π*C=O). This interaction is characteristic of the amide bond and contributes significantly to its planar geometry and stability. Additionally, delocalization would occur between the π orbitals of the phenyl rings and the amide system.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their importance. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. Computational studies on N-phenylacetamides have utilized NBO analysis to understand substituent effects on molecular stability. nih.govnih.gov

An illustrative NBO analysis for key interactions in this compound is summarized in the following table.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C=O)~50-60
π(C=C)phenylπ(C=O)~5-10
π(C=O)π*(C=C)phenyl~2-5

This table contains representative data based on NBO analyses of similar amide compounds and does not reflect a direct calculation on this compound.

Molecular Electrostatic Potential (MEP) surface mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This indicates that the carbonyl oxygen is the primary site for electrophilic attack and hydrogen bond donation. The nitrogen atom's lone pair is delocalized into the carbonyl group, making it less nucleophilic.

The regions around the hydrogen atoms of the amide N-H group and the aromatic C-H groups would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The phenyl rings themselves would show regions of negative potential above and below the plane of the rings, associated with the π-electron cloud. Computational studies of related amides have used MEP maps to understand their intermolecular interactions and reactivity. nih.gov

Computational Mechanistic Investigations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route is the nucleophilic acyl substitution reaction between 2-ethylaniline (B167055) and diphenylacetyl chloride. organic-chemistry.org

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to model the entire reaction pathway. This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction.

The reaction would likely proceed through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The first step is the nucleophilic attack of the nitrogen atom of 2-ethylaniline on the carbonyl carbon of diphenylacetyl chloride, leading to a tetrahedral intermediate. researchgate.netlibretexts.org The second step involves the elimination of the chloride leaving group and the formation of the amide C-N bond.

Computational modeling can provide the activation energies for each step, allowing for the identification of the rate-determining step. rsc.org The influence of solvent can also be incorporated into these models to provide a more realistic description of the reaction conditions.

In the proposed nucleophilic acyl substitution mechanism for the synthesis of this compound, the formation of a tetrahedral intermediate is a key step. libretexts.orgnih.govacs.org While such intermediates are often transient and difficult to observe experimentally, computational chemistry can provide strong theoretical support for their existence.

By performing geometry optimizations, the structure of the tetrahedral intermediate can be calculated. This intermediate would feature a central carbon atom bonded to the oxygen (which would carry a negative charge), the nitrogen of the incoming amine, the two phenyl groups, and the chlorine atom.

Frequency calculations can then be performed on this optimized structure. A true intermediate on the potential energy surface will have all real (positive) vibrational frequencies, indicating that it resides in a local energy minimum. In contrast, a transition state will have exactly one imaginary frequency. By confirming that the calculated tetrahedral structure is a true minimum on the potential energy surface, computational studies can lend significant credence to its role as an intermediate in the reaction mechanism. acs.org

Structure Reactivity and Structure Property Relationships of N 2 Ethylphenyl 2,2 Diphenylacetamide Non Biological Focus

Influence of Substituents on Molecular Conformation and Stereochemical Aspects

The conformation of N-(2-ethylphenyl)-2,2-diphenylacetamide is significantly influenced by the steric and electronic nature of its constituent groups. The molecule features a bulky diphenylmethyl group attached to the carbonyl carbon and an ethyl-substituted phenyl ring on the nitrogen atom. The rotational barriers around the amide C-N bond are considerable due to the partial double bond character, leading to distinct cis/trans conformers. wikipedia.org However, in N-aryl amides, the trans conformation (where the carbonyl oxygen and the aryl group are on opposite sides of the C-N bond) is generally favored.

Furthermore, the two phenyl groups on the α-carbon create a sterically crowded environment. The conformation of these phenyl rings, defined by the C-C-C-C dihedral angles, will adopt a arrangement that minimizes steric strain. Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. For instance, in some N,N-dialkyl substituted bisphosphorylated acetamides, intramolecular hydrogen contacts have been observed to stabilize certain conformers. nih.gov While this compound lacks the phosphoryl groups, the potential for weak C-H···O or C-H···π interactions influencing the conformation cannot be entirely ruled out.

Correlation between Molecular Structure and Amide Bond Characteristics (e.g., Partial Double Bond Character, Resonance Effects)

The amide bond in this compound exhibits characteristics that are intermediate between a single and a double bond. This is a result of resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. wikipedia.org This resonance leads to a planar amide group (O=C-N) and a significant energy barrier to rotation around the C-N bond. wikipedia.org

The two primary resonance structures for an amide are:

O
||
R-C-NH-R'
O-
|
R-C=N+H-R'

This delocalization of electrons has several important consequences for the molecular structure:

Bond Length: The C-N bond length is shorter than a typical C-N single bond, and the C=O bond is slightly longer than a typical C=O double bond.

Planarity: The atoms of the amide group (C, O, N, and the atoms directly attached to them) tend to lie in the same plane to maximize p-orbital overlap.

Rotational Barrier: The partial double bond character results in a high rotational barrier around the C-N bond, which can be in the range of 75–85 kJ/mol. wikipedia.org

The presence of electronegative atoms on the nitrogen can significantly reduce resonance stabilization. mdpi.com While the ethylphenyl group is not strongly electronegative, its steric bulk indirectly affects the electronic communication between the aromatic ring and the amide bond.

Ligand Coordination Properties and Complex Formation of Acetamide (B32628) Derivatives

Acetamide derivatives, including N-aryl acetamides, can act as ligands in coordination complexes with metal ions. The primary coordination sites are the carbonyl oxygen and, in some cases, the amide nitrogen. uncw.eduamazonaws.com The lone pair of electrons on the carbonyl oxygen makes it a good Lewis base, capable of donating electron density to a metal center. The high basicity of the amide oxygen donor is a key factor in its complexing ability. uncw.edu

The coordination behavior of acetamide derivatives is influenced by several factors:

Nature of the Metal Ion: Different metal ions have varying affinities for oxygen and nitrogen donors. Hard metal ions tend to prefer coordination with the hard oxygen donor of the carbonyl group, while softer metal ions might show a greater affinity for the nitrogen atom. semanticscholar.org

Steric Hindrance: The bulky substituents on the acetamide ligand can influence the coordination geometry and the stability of the resulting complex. In the case of this compound, the voluminous diphenylmethyl and ethylphenyl groups would likely favor coordination through the sterically more accessible carbonyl oxygen. These bulky groups can also stabilize complexes with lower coordination numbers. acs.orgnih.gov

Electronic Effects: The electronic properties of the substituents on the acetamide can modulate the electron density on the donor atoms, thereby affecting the strength of the coordinate bond.

Studies on related N-aryl acetamides have shown that they can form stable complexes with various metal ions, including zinc(II), cadmium(II), copper(II), and iron(III). amazonaws.comnih.govrsc.org In many of these complexes, the acetamide ligand coordinates to the metal center through the carbonyl oxygen atom in a monodentate fashion. nih.govrsc.org However, bidentate coordination involving both the oxygen and nitrogen atoms is also possible, particularly if the ligand structure allows for the formation of a stable chelate ring.

The formation of metal complexes can significantly alter the properties of the acetamide ligand. For example, coordination to a metal ion can influence the vibrational frequencies of the C=O and C-N bonds, which can be observed using techniques like FTIR spectroscopy. amazonaws.com

Below is a table summarizing the coordination behavior of some acetamide derivatives with different metal ions:

Acetamide DerivativeMetal IonCoordination ModeReference
N-(4-hydroxyphenyl) acetamideFe(III)Bidentate (O, N)
N-(4-hydroxyphenyl) acetamideMg(II), Cu(II)O- and N-donor atoms amazonaws.com
N-(4-methoxyphenyl)acetamideZn(II)Monodentate (O) rsc.org
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II)Not specified nih.gov
Ethylenediamine- N, N, N', N'-tetraacetamide (EDTAM)Ca(II), Sr(II), Ba(II), La(III), Co(II), Pb(II), Cd(II)Not specified uncw.edu

Electronic Effects of Aromatic Ring Substitutions on Chemical Reactivity

The chemical reactivity of this compound is influenced by the electronic effects of the substituents on its aromatic rings. These effects can be broadly categorized into inductive and resonance effects. lumenlearning.comlibretexts.orglibretexts.org

Inductive Effect: This is the transmission of charge through sigma bonds. The ethyl group on the N-phenyl ring is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density on the aromatic ring.

Resonance Effect: This involves the delocalization of electrons through the π-system. The amide group (-NHCOR) as a whole is considered an activating group in electrophilic aromatic substitution, meaning it donates electron density to the ring through resonance. libretexts.org However, as previously discussed, the steric hindrance from the ortho-ethyl group in this compound likely reduces the extent of this resonance effect.

The Hammett equation is a useful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. The equation is given by:

log(k/k0) = σρ

where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. cambridge.org Studies on the N-arylation of amides have shown a linear Hammett plot, indicating that electron-deficient aryl halides react faster. nih.gov

Density functional theory (DFT) calculations on N-phenylacetamide derivatives have shown a good correlation between aromaticity indices and the Hammett constant. worldscientific.comresearcher.life The aromaticity of the phenyl ring was found to decrease with the increasing electron-withdrawing strength of the substituent. worldscientific.comresearcher.life

The following table provides Hammett substituent constants (σ) for various groups, illustrating their electronic effects. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Substituentσmetaσpara
-NH2-0.16-0.66
-OH0.12-0.37
-OCH30.12-0.27
-CH3-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO20.710.78

Data sourced from various chemistry resources.

Applications and Advanced Materials Research Involving N 2 Ethylphenyl 2,2 Diphenylacetamide Analogues

Role as Synthetic Intermediates in Organic Synthesis and Fine Chemical Production

N-(2-ethylphenyl)-2,2-diphenylacetamide and its structural relatives serve as pivotal intermediates in the synthesis of more complex molecules, particularly in the realm of fine chemicals and pharmaceuticals. The reactivity of the acetamide (B32628) linkage and the potential for functionalization of the aromatic rings make these compounds valuable building blocks.

The synthesis of N-aryl acetamide derivatives often involves the acylation of an aniline with a suitable acyl chloride. For instance, the related compound, 2-Chloro-N-(2-ethylphenyl)acetamide, has been synthesized by reacting 2-ethylaniline (B167055) with chloroacetyl chloride. This straightforward reaction provides a scaffold that can be further elaborated. The chloro-substituted acetamide can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility is crucial in the multistep synthesis of complex target molecules.

While direct large-scale production of fine chemicals from this compound itself is not widely documented, the synthetic strategies employed for its analogues are indicative of its potential. The N-aryl acetamide moiety is a common structural motif in a variety of biologically active compounds. Research into related diphenylacetamide derivatives has shown their utility in the synthesis of anticonvulsant agents, highlighting the potential for this class of compounds to serve as precursors to medicinally relevant scaffolds.

The general synthetic accessibility of N-aryl-2,2-diphenylacetamides, typically through the condensation of diphenylacetyl chloride with a substituted aniline, provides a reliable route to these intermediates. The yields for such reactions are often moderate to high, depending on the specific substrates and reaction conditions employed.

Table 1: Synthesis of N-Aryl Acetamide Analogues

Amine Reactant Acylating Agent Product Reported Yield (%)
2-Ethylaniline Chloroacetyl chloride 2-Chloro-N-(2-ethylphenyl)acetamide 75%

Exploration in the Development of Novel Chemical Entities for Materials Science

The unique structural features of this compound analogues, particularly the presence of multiple aromatic rings, have prompted their exploration in the field of materials science. The bulky and rigid nature of the diphenylmethyl group, combined with the N-aryl substituent, can impart desirable properties such as thermal stability and specific conformational preferences, which are crucial for the design of advanced materials.

While research specifically on this compound for materials applications is nascent, studies on analogous N-aryl amides and polymers containing similar structural units provide valuable insights. The introduction of such bulky side groups into a polymer backbone can disrupt chain packing, leading to amorphous materials with enhanced solubility and processability, which are desirable characteristics for many applications.

For example, polyamides and other polymers incorporating bulky, non-coplanar structures have been shown to exhibit good thermal stability and solubility in organic solvents. These properties are essential for the fabrication of thin films and other components used in electronic and optoelectronic devices. The diphenylacetamide moiety, with its propeller-like arrangement of phenyl rings, can be envisioned as a building block for polymers with tailored optoelectronic properties.

Although specific examples of advanced materials derived directly from this compound are not yet prevalent in the literature, the foundational knowledge from related systems suggests a promising avenue for future research. The ability to tune the electronic properties of the aromatic rings through substitution offers a pathway to designing materials with specific functionalities, such as fluorescence or charge-transport capabilities.

Mechanistic Insights for Future Molecular Design and Controlled Synthesis

Understanding the reaction mechanisms and conformational behavior of this compound and its analogues is fundamental to their effective utilization in both synthesis and materials science. The steric hindrance imposed by the 2-ethylphenyl group and the two phenyl groups on the acetyl moiety significantly influences the molecule's reactivity and preferred three-dimensional structure.

Conformational analysis of related N-aryl amides has revealed that the rotational barrier around the N-aryl bond and the amide bond can lead to the existence of stable conformers. This conformational preference can, in turn, dictate the macroscopic properties of materials derived from these molecules. For instance, the relative orientation of the aromatic rings can affect intermolecular π-π stacking, which is a critical factor in the performance of organic electronic materials.

In the context of controlled synthesis, a deep understanding of the reaction kinetics and the role of catalysts is essential. For example, in the synthesis of N-aryl amides via cross-coupling reactions, the choice of catalyst and ligands can have a profound impact on the reaction efficiency and selectivity. Mechanistic studies of these catalytic cycles provide the necessary knowledge to optimize reaction conditions and to design more effective catalyst systems for the synthesis of complex N-aryl acetamide derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.